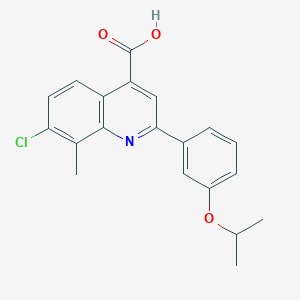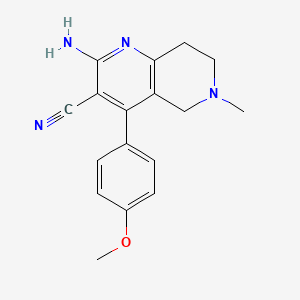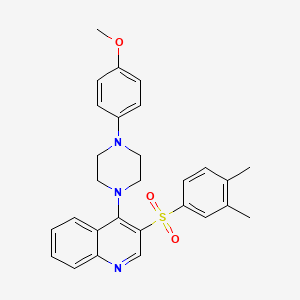
(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a research compound. It has been studied as an acetylcholinesterase inhibitor, which is an important drug target to increase acetylcholine levels .
Synthesis Analysis
The compound has been synthesized bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of the synthesized compounds were elucidated .Molecular Structure Analysis
The compound with the best acetylcholinesterase activity was found to carry a p-methylphenyl group . Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the acetylcholinesterase crystal structure .Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving the formation of 3(2H)-pyridazinone and 1,2,4-triazole ring structures .Physical And Chemical Properties Analysis
The molecular formula of the compound is C22H24N6O3 and its molecular weight is 420.473.Applications De Recherche Scientifique
Synthesis and Pharmacological Applications :
- A study by Gökçe et al. (2005) involved the synthesis of derivatives including (4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, examining their analgesic and anti-inflammatory activities. Notably, one of the compounds showed significant analgesic activity surpassing acetylsalicylic acid and comparable anti-inflammatory activity to indomethacin (Gökçe et al., 2005).
- Koza et al. (2013) reported the synthesis of novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, which could lead to the development of aminopyridazinone derivatives (Koza et al., 2013).
Antimicrobial and Anticonvulsant Properties :
- A study by Patel et al. (2011) synthesized new pyridine derivatives, including the mentioned compound, and screened them for antimicrobial activity. They found variable and modest activity against certain bacterial and fungal strains (Patel et al., 2011).
- Georges et al. (1989) examined the crystal structures of anticonvulsant compounds, which could include derivatives similar to the mentioned compound. Their findings suggest significant structural and electronic properties relevant to anticonvulsant drug design (Georges et al., 1989).
Gastrointestinal Safety and Anti-Inflammatory Activity :
- The compound's derivatives were examined for anti-inflammatory and analgesic activities in a study by Sharma and Bansal (2016). They identified a derivative as an ideal anti-inflammatory agent with COX-2 selectivity and no ulcerogenic or cardiovascular side effects (Sharma & Bansal, 2016).
Mécanisme D'action
Target of Action
The primary targets of (4-Methoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which is beneficial for cognitive functions .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE . The downstream effects include an increase in acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease .
Pharmacokinetics
The compound’s interaction with its targets and its inhibitory activities have been studied .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can lead to improved cognitive functions, particularly in the context of neurodegenerative diseases like Alzheimer’s .
Orientations Futures
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-16-6-4-15(5-7-16)20(25)24-12-10-23(11-13-24)19-9-8-17(21-22-19)18-3-2-14-27-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIKVLAFUAWVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)

![2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697490.png)
![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697494.png)

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)

![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)

![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)
![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)